molecular formula C27H44O3 B1429349 (23R)-23,25-Dihydroxycholecalciferol CAS No. 81738-09-2

(23R)-23,25-Dihydroxycholecalciferol

Cat. No.: B1429349
CAS No.: 81738-09-2
M. Wt: 416.6 g/mol
InChI Key: JVBPQHSRTHJMLM-MWLJPJMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(23R)-23,25-Dihydroxycholecalciferol is a biologically active form of vitamin D3. It is a secosteroid, which means it is a steroid molecule with a “broken” ring. This compound plays a crucial role in calcium homeostasis and bone metabolism. It is synthesized in the body through a series of reactions starting from 7-dehydrocholesterol in the skin, which is converted to cholecalciferol (vitamin D3) upon exposure to UVB radiation. Cholecalciferol is then hydroxylated in the liver and kidneys to form this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (23R)-23,25-Dihydroxycholecalciferol typically involves multiple steps:

    Starting Material: The synthesis begins with 7-dehydrocholesterol.

    UVB Radiation: Exposure to UVB radiation converts 7-dehydrocholesterol to cholecalciferol (vitamin D3).

    Hydroxylation: Cholecalciferol undergoes hydroxylation at the 25th position in the liver to form 25-hydroxycholecalciferol.

    Further Hydroxylation: The 25-hydroxycholecalciferol is then hydroxylated at the 23rd position in the kidneys to form this compound.

Industrial Production Methods

Industrial production of this compound follows a similar pathway but on a larger scale. The process involves:

    Fermentation: Microbial fermentation is used to produce large quantities of 7-dehydrocholesterol.

    UVB Exposure: Controlled UVB exposure converts 7-dehydrocholesterol to cholecalciferol.

    Chemical Hydroxylation: Chemical methods are employed to hydroxylate cholecalciferol at the 25th and 23rd positions.

Chemical Reactions Analysis

Types of Reactions

(23R)-23,25-Dihydroxycholecalciferol undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its hydroxyl groups.

    Substitution: Substitution reactions can occur at the hydroxyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound.

Scientific Research Applications

(23R)-23,25-Dihydroxycholecalciferol has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other vitamin D analogs.

    Biology: It is studied for its role in calcium homeostasis and bone metabolism.

    Medicine: It is used in the treatment of vitamin D deficiency and related disorders.

    Industry: It is used in the formulation of dietary supplements and fortified foods.

Mechanism of Action

(23R)-23,25-Dihydroxycholecalciferol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the compound forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the DNA, modulating the transcription of target genes.

Comparison with Similar Compounds

Similar Compounds

    1,25-Dihydroxycholecalciferol:

    24,25-Dihydroxycholecalciferol: A metabolite of vitamin D3 with distinct biological functions.

    25-Hydroxycholecalciferol: The immediate precursor to (23R)-23,25-Dihydroxycholecalciferol.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other vitamin D metabolites. Its role in calcium homeostasis and bone metabolism is particularly significant, making it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

(4R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10+/t19-,22+,23-,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBPQHSRTHJMLM-MWLJPJMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746657
Record name (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81738-09-2
Record name (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81738-09-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(23R)-23,25-Dihydroxycholecalciferol
Reactant of Route 2
(23R)-23,25-Dihydroxycholecalciferol
Reactant of Route 3
(23R)-23,25-Dihydroxycholecalciferol
Reactant of Route 4
(23R)-23,25-Dihydroxycholecalciferol
Reactant of Route 5
(23R)-23,25-Dihydroxycholecalciferol
Reactant of Route 6
(23R)-23,25-Dihydroxycholecalciferol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.